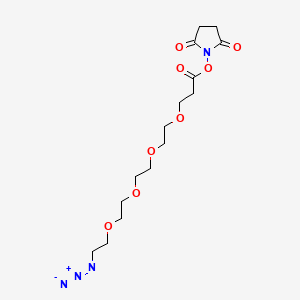
Bavisant dihydrochloride
Overview
Description
Bavisant dihydrochloride, also known as JNJ-31001074 dihydrochloride, is an orally active, potent, brain-penetrating, and highly selective antagonist of the histamine H3 receptor . It has potential as a treatment for attention-deficit hyperactivity disorder (ADHD) .
Molecular Structure Analysis
The molecular formula of Bavisant dihydrochloride is C19H29Cl2N3O2 . The molecular weight is 402.36 . The structure includes a benzamide group, indicating that it belongs to the class of organic compounds known as benzamides .Physical And Chemical Properties Analysis
Bavisant dihydrochloride has a molecular weight of 402.36 . Its exact mass is 419.17 . The compound is likely to have the physical and chemical properties typical of similar organic compounds, but specific details were not found in the sources I accessed.Scientific Research Applications
ADHD Treatment Research
Bavisant dihydrochloride (JNJ-31001074) has been explored as a potential treatment for Attention-Deficit Hyperactivity Disorder (ADHD) in adults. This research has focused on evaluating its efficacy, safety, and tolerability in clinical trials. Bavisant, as a highly selective antagonist of the human H3 receptor, has been tested in various dosages compared to placebos and other active controls like atomoxetine hydrochloride and methylphenidate hydrochloride. However, the results have not shown significant clinical effectiveness in treating ADHD in adults (Weisler et al., 2012), (Pandina et al., 2012).
Ophthalmic Solutions Research
Research has been conducted on benzalkonium chloride (BAC), a preservative in ophthalmic solutions, which is relevant to the field of study for compounds like Bavisant dihydrochloride. This research is important for understanding the effects of such preservatives on ocular health, including their impact on epithelial conjunctival cells (De Saint Jean et al., 1999), (Debbasch et al., 2001).
Chemical Synthesis and Engineering Research
Bavisant dihydrochloride's research context extends to broader chemical synthesis and engineering fields. Studies in these areas focus on developing new synthetic methods and evaluating the effectiveness of various chemical compounds in different applications, such as in bacteriochlorins and β-ketoester reductions (Krayer et al., 2010), (Engelking et al., 2006).
Environmental Impact Studies
Studies have been conducted to understand the impact of chemical compounds on the environment, particularly in the context of water treatment and soil contamination. This research is relevant to understanding the broader implications of using compounds like Bavisant dihydrochloride and related chemicals (Cuthbertson et al., 2020), (Kyzas et al., 2013).
Pharmaceutical and Biomedical Research
Research in pharmaceutical and biomedical fields often explores the synthesis, characterization, and potential applications of compounds like Bavisant dihydrochloride. This includes the development of new drugs, understanding their mechanisms of action, and evaluating their efficacy and safety in various contexts (Zheng et al., 2013), (Melnychuk et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2.2ClH.H2O/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20;;;/h1-4,18H,5-15H2;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBQJUVAGIUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bavisant dihydrochloride | |
CAS RN |
1103522-80-0 | |
| Record name | Bavisant dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103522800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAVISANT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1H7H5X3RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















